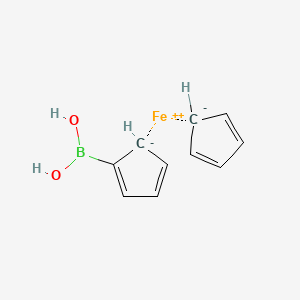
Acide ferrocènemétaborique
Vue d'ensemble
Description
Ferrocenemetaboric acid, also known as Ferroceneboronic acid, is an organometallic compound with the empirical formula C10H11BFeO2 . It is a derivative of ferrocene, a compound that has been widely studied due to its remarkable structure, chemical bonding, and reactivity .
Synthesis Analysis
The synthesis of ferrocene-based compounds, including Ferrocenemetaboric acid, involves the use of ferrocene as a redox-active compound . The strong iron–cyclopentadienyl connection favors the formation of diverse ferrocene derivatives .
Molecular Structure Analysis
Ferrocene, the parent compound of Ferrocenemetaboric acid, contains iron sandwiched between two cyclopentadienyl rings such that iron is bonded to all five carbon atoms of each ring . Ferrocene exclusively shows a staggered structure with D5d point symmetry, in which the two cyclopentadienyl rings are oriented in opposite directions .
Chemical Reactions Analysis
Ferrocene and its derivatives, including Ferrocenemetaboric acid, exhibit versatile redox chemistry along with excellent catalytic properties . They can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .
Physical And Chemical Properties Analysis
Ferrocenemetaboric acid, like other ferrocene derivatives, exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states . It also has rapid electron transfer properties .
Applications De Recherche Scientifique
Acide ferrocènemétaborique : Un composé multiforme dans la recherche scientifique
L’this compound, également connu sous le nom de (dihydroxyboranyl)ferrocène, est un composé qui a suscité l’attention dans divers domaines scientifiques en raison de ses propriétés uniques. Voici une analyse complète de ses applications dans six domaines distincts de la recherche :
Recherche sur le cancer : Les dérivés du ferrocène, y compris l’this compound, ont été activement étudiés pour leur potentiel dans le traitement du cancer. Ces composés ont montré une activité anticancéreuse prometteuse, certains dérivés étant très actifs contre plusieurs maladies . La capacité de la partie ferrocène à subir des réactions redox en fait un élément précieux dans la conception de médicaments anticancéreux, offrant une nouvelle voie pour l’intervention thérapeutique.
Applications électrochimiques : Les propriétés électrochimiques des composés à base de ferrocène sont bien documentées. Ils sont utilisés dans la synthèse de matériaux électro-optiques en raison de leur riche chimie redox . L’this compound peut contribuer au développement de matériaux avancés présentant des comportements électrochimiques spécifiques, qui sont essentiels pour des applications telles que les batteries et les capteurs.
Science des matériaux : En science des matériaux, le ferrocène et ses dérivés servent de blocs de construction pour créer des composés ayant des applications importantes. Il s’agit notamment du développement de nouveaux matériaux présentant des propriétés souhaitées pour une utilisation dans diverses technologies . La structure de l’this compound permet la création de matériaux présentant des propriétés thermiques et mécaniques uniques.
Catalyse asymétrique : Les dérivés du ferrocène sont connus pour jouer un rôle important dans la catalyse asymétrique, aidant à la production de molécules chirales . Ceci est particulièrement important dans l’industrie pharmaceutique, où la synthèse de substances énantiomériquement pures est cruciale. L’this compound peut être utilisé pour développer de nouveaux systèmes catalytiques qui améliorent la sélectivité et l’efficacité des réactions.
Biochimie et chimie bioorganométallique : Le domaine de la biochimie a exploré l’utilisation de dérivés du ferrocène dans diverses applications biochimiques. Cela comprend leur rôle en chimie bioorganométallique, où ils interagissent avec des molécules biologiques pour effectuer des fonctions spécifiques . L’this compound pourrait jouer un rôle déterminant dans l’étude et la manipulation des voies biochimiques.
Chimie de coordination : L’this compound peut agir comme un ligand en chimie de coordination, formant des complexes avec des métaux. Cela a des implications pour la synthèse de réseaux métallo-organiques (MOF) et d’autres composés de coordination avec des utilisations potentielles dans la catalyse, le stockage de gaz et les technologies de séparation .
Nature optoélectronique : La nature optoélectronique des dérivés du ferrocène les rend adaptés à des applications en photonique. Ils sont étudiés pour leur potentiel dans la création de composés présentant de fortes interactions donneur-accepteur, qui sont prometteuses pour les applications photoniques .
Chimie médicinale : Au-delà de la recherche sur le cancer, les dérivés du ferrocène sont envisagés pour diverses applications médicinales. Leur polyvalence structurelle permet la conception de molécules présentant des activités biologiques spécifiques, ouvrant des possibilités pour le développement de nouveaux médicaments .
Mécanisme D'action
Target of Action
Ferrocenemetaboric acid, also known as (dihydroxyboranyl)ferrocene, is a complex organometallic compound. Ferrocene-based compounds are known to interact with various biological targets, including proteins and dna .
Mode of Action
Ferrocene-based compounds are known for their redox-active properties . They can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and biochemical responses of the system .
Biochemical Pathways
Ferrocene-based compounds have been shown to influence various electron transmission pathways using photochemical and electrochemical techniques . They can actively interact through lateral electron hopping .
Pharmacokinetics
Ferrocene-based compounds are known for their excellent chemical and thermal stability, solubility in organic solvents, and rapid electron transfer .
Result of Action
Ferrocene-based compounds have been reported to display anti-proliferative activity against several tumor cell lines . They can induce various forms of cell death, including ferroptosis, a form of programmed cell death driven by an overload of lipid peroxides in cellular membranes .
Action Environment
The action of Ferrocenemetaboric acid can be influenced by various environmental factors . The electrochemical properties of ferrocene-based systems have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials, the distance between adjacent ferrocene units, and the interactions between the redox moieties and the functionalized electrode .
Safety and Hazards
Orientations Futures
The future directions of Ferrocenemetaboric acid and other ferrocene-based compounds are promising. They are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications . The range of MXene compositions has expanded in all four components of the MXene formula, M, X, T, and n in M n+1 X n T x .
Analyse Biochimique
Biochemical Properties
Ferrocenemetaboric acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, ferrocenemetaboric acid has been shown to participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides, yielding ferrocenyl derivatives . These interactions are primarily driven by the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in bioconjugation and molecular recognition studies.
Cellular Effects
The effects of ferrocenemetaboric acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, ferrocenemetaboric acid derivatives have demonstrated anticancer activity by inducing oxidative stress and apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) and disrupt redox homeostasis plays a pivotal role in its cytotoxic effects. Additionally, ferrocenemetaboric acid can modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production.
Molecular Mechanism
At the molecular level, ferrocenemetaboric acid exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, via its boronic acid group, forming stable complexes. This binding can lead to enzyme inhibition or activation, depending on the target enzyme’s nature . Furthermore, ferrocenemetaboric acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes. The compound’s redox-active ferrocene moiety also contributes to its ability to generate ROS, which can further impact cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of ferrocenemetaboric acid over time are critical factors in its biochemical applications. In laboratory settings, the compound has been found to be relatively stable under standard conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have shown that prolonged exposure to ferrocenemetaboric acid can lead to sustained oxidative stress and cellular damage, highlighting the importance of carefully controlling experimental parameters.
Dosage Effects in Animal Models
The effects of ferrocenemetaboric acid in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound has been shown to exhibit therapeutic effects, such as anticancer activity and modulation of metabolic pathways . At higher doses, ferrocenemetaboric acid can induce toxic effects, including oxidative damage, inflammation, and organ dysfunction. These findings underscore the need for precise dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Ferrocenemetaboric acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in redox reactions, contributing to the production of ROS and influencing cellular redox balance . Additionally, the compound can affect lipid metabolism by interacting with enzymes involved in lipid synthesis and degradation. These interactions can lead to changes in metabolite levels and metabolic flux, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of ferrocenemetaboric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cellular membranes and accumulate in various cellular compartments . Once inside the cell, ferrocenemetaboric acid can interact with intracellular proteins and organelles, influencing its localization and activity. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
Ferrocenemetaboric acid exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. For example, the presence of nuclear localization signals can facilitate the transport of ferrocenemetaboric acid into the nucleus, where it can interact with DNA and transcription factors, modulating gene expression.
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylboronic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXIPVWFCEEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C[CH-]1)(O)O.[CH-]1C=CC=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12152-94-2 | |
| Record name | Ferroceneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12152-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrocenemetaboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012152942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrocenemetaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



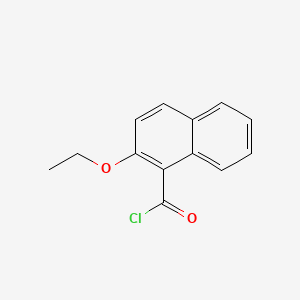
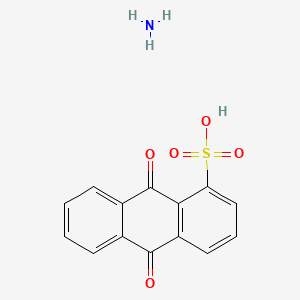
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
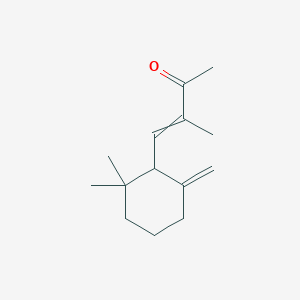
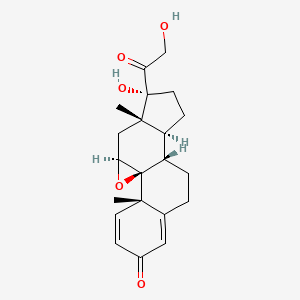
![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)


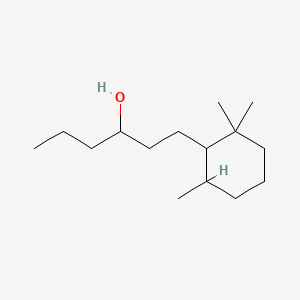
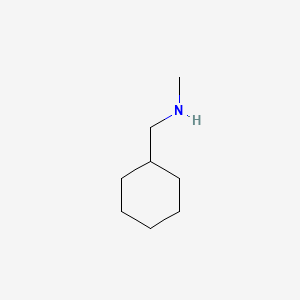
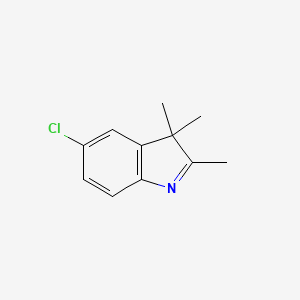
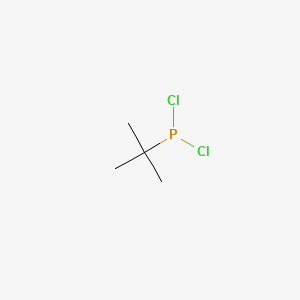
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
